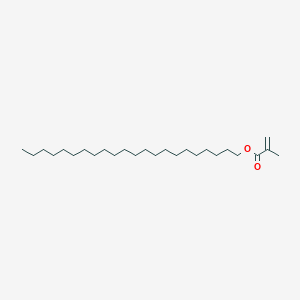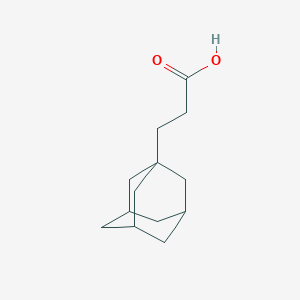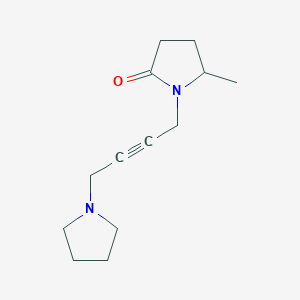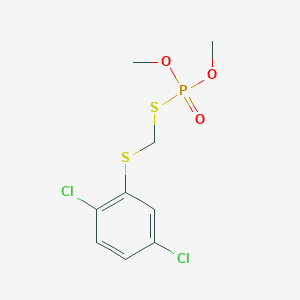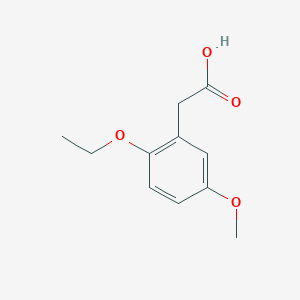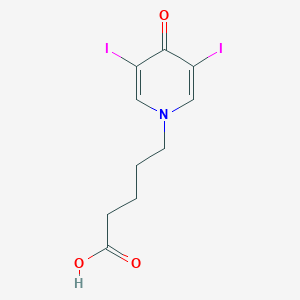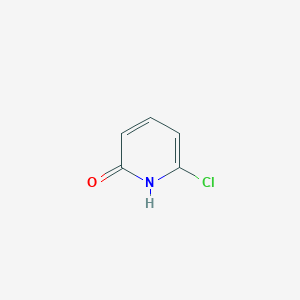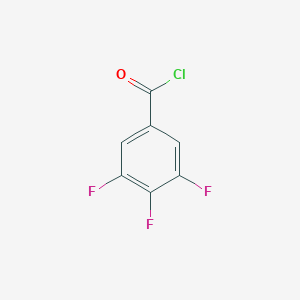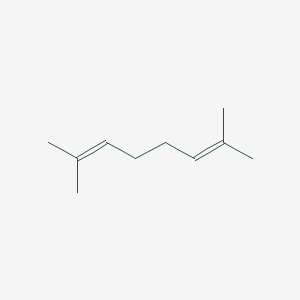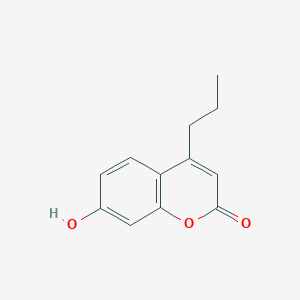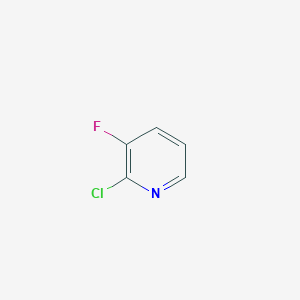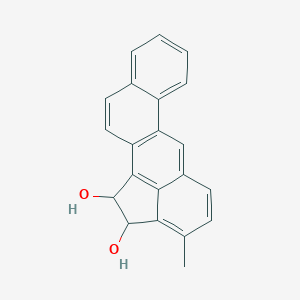
1,2-Dihydroxy-3-methylcholanthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dihydroxy-3-methylcholanthrene (DMC) is a polycyclic aromatic hydrocarbon (PAH) that is commonly used in scientific research as a mutagen and carcinogen. It is a potent inducer of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and environmental toxins. The purpose of
科学的研究の応用
1,2-Dihydroxy-3-methylcholanthrene is commonly used in scientific research to induce mutations and carcinogenesis in cells and animals. It has been used to study the mechanisms of DNA damage and repair, as well as the role of cytochrome P450 enzymes in drug metabolism and toxicity. 1,2-Dihydroxy-3-methylcholanthrene has also been used to investigate the effects of environmental pollutants on human health.
作用機序
1,2-Dihydroxy-3-methylcholanthrene is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and cause mutations. It can also induce the expression of genes involved in cell proliferation and survival, leading to carcinogenesis. 1,2-Dihydroxy-3-methylcholanthrene has been shown to activate the aryl hydrocarbon receptor (AhR), which is involved in the regulation of xenobiotic metabolism and immune function.
生化学的および生理学的効果
1,2-Dihydroxy-3-methylcholanthrene can cause DNA damage, chromosomal aberrations, and mutations in cells and animals. It can also induce tumors in various organs, including the liver, lung, and skin. 1,2-Dihydroxy-3-methylcholanthrene has been shown to alter the expression of genes involved in cell cycle regulation, apoptosis, and oxidative stress. It can also affect immune function and inflammation.
実験室実験の利点と制限
1,2-Dihydroxy-3-methylcholanthrene is a potent mutagen and carcinogen that can induce DNA damage and tumors in cells and animals. It is a useful tool for studying the mechanisms of mutagenesis and carcinogenesis, as well as the role of cytochrome P450 enzymes in drug metabolism and toxicity. However, 1,2-Dihydroxy-3-methylcholanthrene has limitations in terms of its specificity and selectivity for certain types of mutations and tumors. It can also be toxic to cells and animals at high concentrations.
将来の方向性
Future research on 1,2-Dihydroxy-3-methylcholanthrene could focus on the development of more selective and specific mutagens and carcinogens for studying the mechanisms of DNA damage and repair, as well as the role of cytochrome P450 enzymes in drug metabolism and toxicity. It could also investigate the effects of environmental pollutants on human health and the development of new strategies for preventing and treating cancer. Finally, future research could explore the potential use of 1,2-Dihydroxy-3-methylcholanthrene as a therapeutic agent for cancer and other diseases.
合成法
1,2-Dihydroxy-3-methylcholanthrene can be synthesized by the reaction of 3-methylcholanthrene with potassium permanganate in sulfuric acid. The reaction yields a mixture of products, including 1,2-Dihydroxy-3-methylcholanthrene and its isomer, 3-hydroxy-1,2-dimethylbenz[a]anthracene. 1,2-Dihydroxy-3-methylcholanthrene can be purified by chromatography or recrystallization.
特性
CAS番号 |
15544-91-9 |
|---|---|
製品名 |
1,2-Dihydroxy-3-methylcholanthrene |
分子式 |
C21H16O2 |
分子量 |
300.3 g/mol |
IUPAC名 |
3-methyl-1,2-dihydrobenzo[j]aceanthrylene-1,2-diol |
InChI |
InChI=1S/C21H16O2/c1-11-6-7-13-10-16-14-5-3-2-4-12(14)8-9-15(16)19-18(13)17(11)20(22)21(19)23/h2-10,20-23H,1H3 |
InChIキー |
MSPGUHVGYWHMPY-UHFFFAOYSA-N |
SMILES |
CC1=C2C(C(C3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1)O)O |
正規SMILES |
CC1=C2C(C(C3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



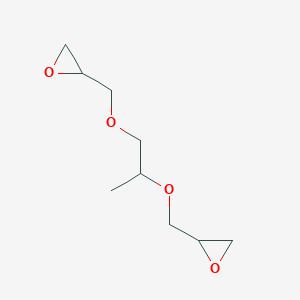
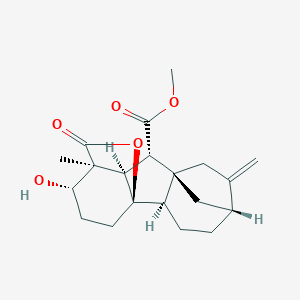
![6-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B99622.png)
